N-(3-fluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O2S3/c21-12-3-1-4-13(9-12)22-16(27)11-31-20-24-23-19-25(10-14-5-2-7-29-14)18(28)17-15(26(19)20)6-8-30-17/h1-9H,10-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFFYTFRFXPHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.49 g/mol. The presence of the fluorophenyl and thiophene moieties suggests potential interactions with biological targets that could lead to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar scaffolds. For instance, in vitro assays have demonstrated that derivatives with thiophene and triazolo-pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies :
- MCF-7 and MDA-MB-231 : These breast cancer cell lines were tested using MTT assays, revealing an IC50 value of 5.25 µM for certain derivatives, indicating promising anticancer activity compared to standard drugs like doxorubicin .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with key residues in the active sites of target proteins, such as PTP1B, enhancing their efficacy against cancer cells .
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 5.25 | Doxorubicin | 0.09 |
| MDA-MB-231 | 0.09 | Doxorubicin | 0.04 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Inhibition Studies :
| Bacterial Strain | MIC (µM) | Reference Drug | MIC (µM) |
|---|---|---|---|
| Bacteria A | 2 | Ciprofloxacin | 0.9 |
| Bacteria B | 3 | Ciprofloxacin | 0.9 |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Thiophene Derivatives : A study reported that thiophene derivatives exhibited strong antiproliferative activity with IC50 values as low as 140 nM against multiple cancer cell lines. The presence of electron-donating groups significantly enhanced activity compared to electron-withdrawing groups .
- Antifungal Activity : Research on related structures has indicated antifungal activities with EC50 values ranging from 6 to 10 µg/mL against various fungal strains, suggesting a broad spectrum of biological activity that could be harnessed for therapeutic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-fluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide exhibit promising anticancer properties. For instance:
| Study | Cell Lines Tested | Findings |
|---|---|---|
| A study evaluated the compound against human cancer cell lines including MCF7 and DU145 | MCF7 (breast cancer), DU145 (prostate cancer) | The compound showed significant cytotoxicity with IC50 values in the micromolar range. |
The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Anti-inflammatory Potential
In silico studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. The docking studies indicated favorable interactions between the compound and the active site of 5-LOX.
Antimicrobial Activity
Similar thieno derivatives have shown antibacterial properties against various pathogens. The presence of thiophenes in the structure may enhance membrane permeability and disrupt bacterial cell functions.
Case Study 1: Anticancer Efficacy
A comprehensive evaluation was conducted on a series of thieno derivatives against multiple cancer cell lines. The results indicated that modifications to the thiophene moiety significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells.
Case Study 2: Inhibition of Enzymatic Activity
Another study focused on the enzymatic inhibition potential of related compounds. The results demonstrated that these compounds could effectively inhibit topoisomerases involved in DNA replication, suggesting a mechanism for their anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Core Structure Variations: The target compound’s fused thieno-triazolo-pyrimidine core (vs. thieno-pyrimidinone or triazole in analogs) may enhance π-π stacking interactions in biological targets .
Substituent Impact :
- Fluorine Position : The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in alters electronic distribution and steric hindrance, influencing target affinity .
- Thiophene vs. Pyridine : Replacement of thiophen-2-ylmethyl with pyridin-2-yl (as in ) reduces sulfur-mediated hydrophobic interactions but introduces nitrogen-based hydrogen bonding .
Key Findings:
Synthetic Efficiency :
- The target compound’s synthesis follows a route similar to , involving K₂CO₃-mediated nucleophilic substitution, yielding 68–74% .
- Higher yields in (82%) are attributed to stabilized intermediates in thiadiazole formation .
Bioactivity Trends :
- Fluorine and sulfur atoms correlate with improved antimicrobial and kinase-inhibitory profiles. For example, the 2,4-difluorophenyl analog shows potent kinase inhibition, while the triazole-thiophene hybrid exhibits antifungal activity .
- The target compound’s thiophen-2-ylmethyl group may enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) compared to alkyl-substituted analogs .
Q & A
Q. What are the key structural features of this compound that may influence its biological activity?
The compound integrates a fluorinated aromatic system (3-fluorophenyl), a thioacetamide linker, and a fused heterocyclic core (thieno-triazolo-pyrimidinone) with a thiophen-2-ylmethyl substituent. These features contribute to potential bioactivity:
- Fluorophenyl group : Enhances lipophilicity and metabolic stability .
- Thioether linkage : Facilitates interactions with cysteine residues in enzymes or receptors .
- Thiophen-2-ylmethyl substituent : May modulate electronic properties and binding affinity .
- Fused triazolo-pyrimidinone core : Common in kinase inhibitors and antimicrobial agents .
Table 1: Structural-Activity Relationships (SAR) of Key Moieties
| Moiety | Role in Bioactivity | Reference |
|---|---|---|
| 3-Fluorophenyl | Enhances target binding and stability | |
| Thioacetamide linker | Enables covalent or non-covalent binding | |
| Thieno-triazolo-pyrimidinone | Core scaffold for enzyme inhibition |
Q. What are common synthetic challenges in preparing this compound, and how are they addressed?
Synthesis involves multi-step reactions requiring precise control:
- Step 1 : Construction of the thieno-triazolo-pyrimidinone core via cyclization under acidic or basic conditions .
- Step 2 : Introduction of the thiophen-2-ylmethyl group via alkylation or nucleophilic substitution .
- Step 3 : Thioether formation between the core and thioacetamide, often using coupling agents like EDCI/HOBt .
- Purification : Chromatography (HPLC or column) is critical due to polar byproducts .
Key Challenges :
- Low yields in cyclization steps due to steric hindrance.
- Oxidation of thioether linkages during purification (mitigated by inert atmospheres) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield?
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from assay variability or impurities. Methodological solutions:
- Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) .
- Purity Validation : Use HPLC (>95% purity) and LC-MS to rule out confounding impurities .
- SAR Studies : Compare analogs to isolate active moieties (e.g., replacing thiophen-2-ylmethyl with phenyl to test specificity) .
Case Example : A 2023 study resolved discrepancies in antimicrobial activity by standardizing MIC (Minimum Inhibitory Concentration) protocols across labs .
Q. What experimental strategies are recommended for assessing pharmacological potential?
A tiered approach is advised:
- In Vitro Screening :
-
Enzyme Inhibition : Kinase or protease assays (IC50 determination) .
-
Cytotoxicity : Selectivity indices against cancer vs. normal cell lines (e.g., HeLa vs. HEK293) .
2. ADMET Profiling : -
Solubility : Shake-flask method in PBS (pH 7.4) .
-
Metabolic Stability : Liver microsome assays (human/rat) .
3. In Vivo Models : -
Pharmacokinetics : Dose-ranging studies in rodents to assess bioavailability .
Table 3: Example In Vitro Data from Analog Compounds
Compound Target IC50 (nM) Reference Thieno-pyrimidinone analog EGFR kinase 12.3 Triazolo derivative SARS-CoV-2 Mpro 8.7
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
